molecular formula C15H12O5 B10822872 3-(2-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

3-(2-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

Cat. No.: B10822872
M. Wt: 272.25 g/mol
InChI Key: HKQJXIALKSCCKD-UHFFFAOYSA-N
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Description

NPD160, also known by its IUPAC name (2E)-3-(2-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a compound of interest in various scientific fields. It is characterized by its molecular formula C15H12O5 and a molecular weight of 272.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPD160 involves the condensation of 2-hydroxyacetophenone with 2,4,6-trihydroxybenzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for NPD160 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

NPD160 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

NPD160 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of NPD160 involves its ability to inhibit the interaction between HIV-1 integrase and human LEDGF/p75. This inhibition is achieved through the binding of NPD160 to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome . The molecular targets involved in this process include the active site of the integrase enzyme and the binding interface with LEDGF/p75.

Comparison with Similar Compounds

NPD160 can be compared with other similar compounds, such as:

    Curcumin: Both compounds share a similar structural motif with phenolic hydroxyl groups and a conjugated system. NPD160 has additional hydroxyl groups that may enhance its binding affinity to target proteins.

    Chalcones: NPD160 is structurally related to chalcones, which are known for their diverse biological activities.

Similar Compounds

NPD160 stands out due to its specific inhibitory activity against HIV-1 integrase, making it a compound of significant interest in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O5/c16-10-7-13(19)15(14(20)8-10)12(18)6-5-9-3-1-2-4-11(9)17/h1-8,16-17,19-20H

InChI Key

HKQJXIALKSCCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O

Origin of Product

United States

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